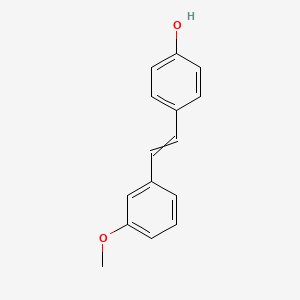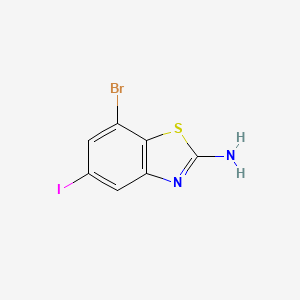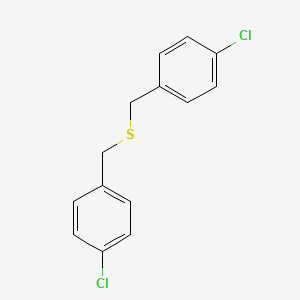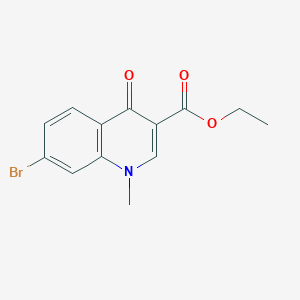
ethyl 7-bromo-1-methyl-4-oxoquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-bromo-1-methyl-4-oxoquinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-bromo-1-methyl-4-oxoquinoline-3-carboxylate typically involves the bromination of a quinoline precursor. One common method involves the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe) to yield the desired product . The reaction conditions often include the use of a solvent such as methanol and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can also enhance the yield and purity of the product by providing better control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 7-bromo-1-methyl-4-oxoquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction of the carbonyl group can yield corresponding alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and sodium hydride (NaH).
Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Quinoline N-oxides.
Reduction Reactions: Alcohol derivatives of quinoline.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-bromo-1-methyl-4-oxoquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of ethyl 7-bromo-1-methyl-4-oxoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 7-bromo-1-cyclopropyl-8-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylate: Similar in structure but with a cyclopropyl group.
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate: Lacks the bromine and methyl groups.
Uniqueness
Ethyl 7-bromo-1-methyl-4-oxoquinoline-3-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activity. The methyl group also contributes to its distinct chemical properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
179942-67-7 |
|---|---|
Molekularformel |
C13H12BrNO3 |
Molekulargewicht |
310.14 g/mol |
IUPAC-Name |
ethyl 7-bromo-1-methyl-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-13(17)10-7-15(2)11-6-8(14)4-5-9(11)12(10)16/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
PJGUHPLESJHZBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2)Br)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(4-Acetyl-phenoxy)acetylamino]-benzoic acid methyl ester](/img/structure/B8748611.png)

![[3-(2-Hydroxybut-3-yn-2-yl)-2,2-dimethylcyclobutyl]acetic acid](/img/structure/B8748618.png)
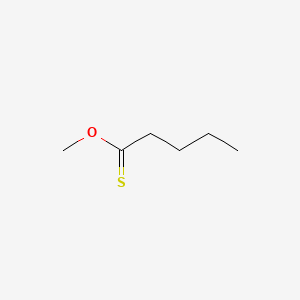
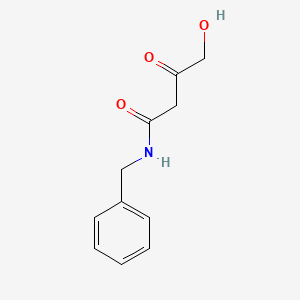
![3-(Phenoxymethyl)-4-thia-2,6-diazabicyclo[3.2.0]hept-2-EN-7-one](/img/structure/B8748633.png)
![Methyl [2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)-1,3-thiazol-5-yl]acetate](/img/structure/B8748637.png)

